molecular formula C18H23NO3S B12129232 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- CAS No. 927995-88-8

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl-

Cat. No.: B12129232
CAS No.: 927995-88-8
M. Wt: 333.4 g/mol
InChI Key: DAMGYNUMLLPUDE-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the carboxylic acid group and the attachment of the phenoxyethyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- exerts its effects involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-5-carboxylic acid: Shares the thiazole ring structure but lacks the phenoxyethyl and methyl groups.

    2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with different substituents.

Uniqueness

5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

927995-88-8

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C18H23NO3S/c1-11-6-7-13(18(3,4)5)14(10-11)22-9-8-15-19-12(2)16(23-15)17(20)21/h6-7,10H,8-9H2,1-5H3,(H,20,21)

InChI Key

DAMGYNUMLLPUDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCC2=NC(=C(S2)C(=O)O)C

Origin of Product

United States

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